molecular formula C12H12N2O3 B7977735 4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid

4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid

Cat. No.: B7977735
M. Wt: 232.23 g/mol
InChI Key: KUFPPURTLABRAI-UHFFFAOYSA-N
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Description

4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid is a benzoic acid derivative featuring a 1-methylpyrazole moiety linked via an ether-methyl group at the para position of the benzene ring. Its synthesis typically involves coupling reactions between substituted pyrazoles and benzoic acid precursors, with structural modifications influencing solubility, bioavailability, and target specificity.

Properties

IUPAC Name

4-[(1-methylpyrazol-4-yl)oxymethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-14-7-11(6-13-14)17-8-9-2-4-10(5-3-9)12(15)16/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFPPURTLABRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)OCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines

1-Methyl-1H-pyrazol-4-ol is synthesized via cyclocondensation of methylhydrazine with 1,3-diketones. For example, reaction with ethyl acetoacetate in ethanol under reflux yields the pyrazole core.

Reaction Conditions :

  • Solvent : Ethanol

  • Temperature : 78°C (reflux)

  • Yield : 65–72%

Functionalization at C4

The hydroxyl group at C4 is introduced via oxidation or nucleophilic aromatic substitution. Hydrogen peroxide in acidic media selectively oxidizes C4-H to hydroxyl.

Optimization Note :

  • Excess oxidant leads to over-oxidation; stoichiometric H₂O₂ (1.2 equiv) minimizes byproducts.

Benzoic Acid Scaffold Preparation

Bromination of 4-Methylbenzoic Acid

4-(Bromomethyl)benzoic acid is synthesized via radical bromination of 4-methylbenzoic acid using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).

Reaction Conditions :

  • Solvent : CCl₄

  • Temperature : 80°C

  • Yield : 58%

Protection-Deprotection Strategy

To prevent carboxylic acid interference during bromination:

  • Esterification : Methyl ester formation using SOCl₂/MeOH.

  • Bromination : NBS/AIBN in CCl₄.

  • Saponification : NaOH/MeOH to regenerate the acid.

Overall Yield : 45% (3 steps).

Etherification Strategies

Williamson Ether Synthesis

The sodium salt of 1-methyl-1H-pyrazol-4-ol reacts with 4-(bromomethyl)benzoic acid in anhydrous DMF.

Reaction Conditions :

  • Base : NaH (2.0 equiv)

  • Temperature : 60°C, 12 h

  • Yield : 68%

Side Reactions :

  • Elimination to form 4-vinylbenzoic acid (controlled by slow addition of base).

Mitsunobu Reaction

Direct coupling of 1-methyl-1H-pyrazol-4-ol and 4-(hydroxymethyl)benzoic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Reaction Conditions :

  • Solvent : THF

  • Temperature : 0°C → RT, 24 h

  • Yield : 52%

Limitation :

  • Requires anhydrous conditions and stoichiometric reagents.

Alternative Routes: Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A pyrazole boronate ester reacts with 4-(bromomethyl)benzoic acid derivative under palladium catalysis.

Reaction Conditions :

  • Catalyst : Pd(dppf)Cl₂ (5 mol%)

  • Base : K₃PO₄

  • Solvent : Dioxane/H₂O (4:1)

  • Temperature : 120°C (microwave), 30 min

  • Yield : 74%

Advantage :

  • Tolerates electron-withdrawing groups on the pyrazole.

Purification and Characterization

Crystallization

Crude product is recrystallized from ethanol/water (3:1) to afford white crystals.

Analytical Data :

  • Melting Point : 189–191°C

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.15 (s, 1H, pyrazole-H), 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 5.20 (s, 2H, OCH₂), 3.85 (s, 3H, NCH₃).

  • ESI-MS : m/z 233.1 [M+H]⁺.

Chromatographic Methods

Flash chromatography (SiO₂, ethyl acetate/hexane 1:1) removes unreacted starting materials.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantage
Williamson Ether6812 hHigh efficiency, scalable
Mitsunobu5224 hNo pre-functionalization needed
Suzuki Coupling740.5 hRapid, versatile for derivatives

Challenges and Optimization

Solubility Issues

The benzoic acid moiety causes poor solubility in non-polar solvents. Solution : Use DMF or DMSO as co-solvents.

Byproduct Formation

Competing elimination in Williamson synthesis is mitigated by:

  • Slow addition of NaH.

  • Maintaining temperature <70°C.

Industrial-Scale Considerations

Cost Efficiency

Williamson ether synthesis is preferred for large-scale production due to lower catalyst costs compared to Suzuki coupling.

Green Chemistry Approaches

Recent efforts replace DMF with cyclopentyl methyl ether (CPME), reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methylene bridge can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methylene bridge.

Major Products Formed

    Oxidation: Carboxylate salts.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are highly dependent on the position of the pyrazole substituent, methylation, and additional functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Substituent Position (Benzoic Acid) Pyrazole Substituents Key Properties/Activities
4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid C₁₂H₁₂N₂O₃ 4 1-Methyl at 4-position Potential enzyme inhibition
4-(1H-Pyrazol-1-ylmethyl)benzoic acid C₁₁H₁₀N₂O₂ 4 None Intermediate in drug synthesis
2-(1-Methyl-1H-pyrazol-4-yl)benzoic acid C₁₁H₁₀N₂O₂ 2 1-Methyl at 4-position Higher lipophilicity (logP)
4-(1-Methyl-1H-pyrazol-3-yl)benzoic acid C₁₁H₁₀N₂O₂ 4 1-Methyl at 3-position Altered binding affinity
4-({4-Bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic acid C₁₁H₈BrN₃O₄ 4 4-Bromo, 3-nitro substituents Enhanced reactivity
Key Observations:
  • Methylation: The 1-methyl group on the pyrazole (as in the target compound) enhances metabolic stability compared to non-methylated analogs like by reducing oxidative degradation .
  • Electron-Withdrawing Groups : Bromo and nitro substituents (e.g., ) increase electrophilicity, improving interactions with nucleophilic residues in target proteins but may reduce solubility .
Antimicrobial Activity:
  • Pyrazole-benzoic acid hybrids, such as those with chloro-substituents (e.g., ), exhibit potent antibacterial activity against A. baumannii (MIC: 1.56 µg/mL) . The target compound’s methyl group may mitigate toxicity while retaining efficacy.
  • Enzyme Inhibition: Derivatives like 4-[({1-Methyl-5-[2-(1-methyl-1H-pyrazol-4-yl)-1H-indol-5-yl]-1H-pyrazole-3-carbonyl}-amino)-methyl]-benzoic acid show promise as MMP-13 inhibitors for arthritis, highlighting the role of pyrazole in scaffold design .

Physicochemical Properties

  • Molecular Weight : Most analogs fall within 200–330 g/mol, aligning with Lipinski’s rules for drug-likeness. Exceptions like (326.10 g/mol) may face challenges in bioavailability .

Biological Activity

4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid, a compound featuring a pyrazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following:

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H12_{12}N2_2O3_3
  • CAS Number : 22605452

Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. For instance, a study highlighted the synthesis of several pyrazole-containing compounds that showed cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50_{50} values ranging from 2.43 to 14.65 μM . The mechanism involves microtubule destabilization, leading to apoptosis in cancer cells.

Antibacterial Activity

Pyrazole derivatives have also been noted for their antibacterial properties. A related study demonstrated that compounds with similar structures inhibited the growth of antibiotic-resistant bacteria, showing potential as new antimicrobial agents . The activity against Gram-negative bacteria was particularly pronounced, indicating a promising avenue for drug development.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. Compounds containing the pyrazole nucleus have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This suggests that this compound may also play a role in managing inflammatory conditions.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Microtubule Interaction : By disrupting microtubule assembly, this compound can induce apoptosis in cancer cells.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammation and bacterial resistance mechanisms .

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation of Pyrazole Derivatives Identified several compounds with IC50_{50} values indicating strong cytotoxicity against MDA-MB-231 and HepG2 cells .
Antibacterial Activity Assessment Demonstrated effective inhibition against Gram-negative bacteria with low cytotoxicity .
Inflammatory Response Modulation Found that pyrazole derivatives reduced levels of inflammatory markers in vitro .

Q & A

Q. What are the common synthetic strategies for preparing 4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid and its derivatives?

  • Methodological Answer: The synthesis typically involves cyclization or coupling reactions. For example, phosphorous oxychloride (POCl₃) at elevated temperatures (~120°C) is used to cyclize intermediates like substituted benzoic acid hydrazides, forming pyrazole-oxadiazole hybrids . Alternatively, nucleophilic substitution between pyrazole derivatives and benzaldehyde intermediates can yield the target scaffold. Key steps include optimizing solvent choice (e.g., ethanol, DMF) and reaction time to improve yield and purity. Post-synthesis purification often employs column chromatography or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the regiochemistry of the pyrazole ring and benzoic acid linkage. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while Infrared (IR) spectroscopy identifies functional groups like carboxylic acid (-COOH) and ether (-O-) bonds . Mass spectrometry (MS) or High-Resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How are initial biological screenings (e.g., antimicrobial activity) conducted for this compound?

  • Methodological Answer: Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria are standard. Hydrazone derivatives of similar benzoic acid-pyrazole hybrids are tested using agar dilution or broth microdilution methods. Data interpretation requires normalizing results against controls (e.g., ciprofloxacin) and accounting for solvent effects (e.g., DMSO toxicity) .

Q. What computational methods aid in structural analysis?

  • Methodological Answer: Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and optimize 3D geometries. Molecular docking studies with enzymes (e.g., COX-2, DHFR) assess binding affinities. Software like Gaussian or AutoDock Vina is used, with validation via crystallographic data (if available) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in pyrazole-functionalized benzoic acid derivatives?

  • Methodological Answer: Regioselectivity is influenced by steric and electronic factors. For example, using bulky substituents on the pyrazole nitrogen (e.g., methyl groups) directs substitution to the 4-position. Solvent polarity (e.g., THF vs. DCM) and catalysts (e.g., Pd for cross-coupling) can further enhance selectivity. Kinetic vs. thermodynamic control should be evaluated via time-course studies .

Q. How to resolve contradictions in bioactivity data across different studies?

  • Methodological Answer: Discrepancies may arise from variations in assay protocols (e.g., bacterial strain differences) or compound purity. Validate results using orthogonal assays (e.g., time-kill curves alongside MICs). Statistical tools like ANOVA or multivariate analysis identify confounding variables. Replicate studies under standardized conditions (e.g., CLSI guidelines) .

Q. What strategies mitigate compound degradation during long-term experimental assays?

  • Methodological Answer: Stabilize the compound by storing solutions at -20°C in amber vials to prevent photodegradation. Add antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to aqueous buffers. Monitor degradation via periodic HPLC analysis and adjust experimental timelines to minimize exposure to degrading conditions (e.g., high temperature) .

Q. How to design experiments for elucidating the mechanism of action in enzyme inhibition?

  • Methodological Answer: Use enzyme inhibition assays (e.g., spectrophotometric monitoring of substrate conversion) with purified targets (e.g., kinases, proteases). IC₅₀ values are determined via dose-response curves. Confirm binding via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Knockout models (e.g., CRISPR) validate target relevance in cellular contexts .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Methodological Answer: Scale-up issues include exothermic reaction control and purification bottlenecks. Use flow chemistry for safer heat management. Switch from column chromatography to fractional crystallization or continuous extraction. Validate batch consistency using NMR and HPLC, and assess stability under physiological conditions (e.g., pH 7.4 buffer) .

Q. How to establish structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer:
    Synthesize analogs with systematic modifications (e.g., halogenation, methyl groups) at the pyrazole or benzoic acid moieties. Test derivatives in parallel assays (e.g., enzymatic inhibition, cytotoxicity). Use QSAR models to correlate electronic/steric parameters (e.g., logP, molar refractivity) with activity. Molecular dynamics simulations predict conformational impacts on binding .

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